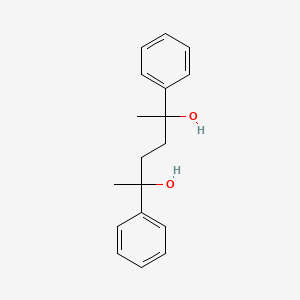

2,5-Diphenylhexane-2,5-diol

Description

2,5-Diphenylhexane-2,5-diol is a symmetrical tertiary diol characterized by the presence of two phenyl groups and two hydroxyl groups attached to a hexane (B92381) backbone. Its molecular structure confers specific chemical properties that are exploited in various synthetic transformations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₂O₂ |

| Molecular Weight | 270.4 g/mol nih.gov |

| CAS Number | 24434-16-0 nih.gov |

This table provides basic chemical and physical properties of this compound.

Diols, organic compounds containing two hydroxyl (-OH) groups, are a fundamental class of molecules in organic chemistry. researchgate.netspecialchem.com Their utility spans a wide range of applications, from serving as monomers in the synthesis of polyesters and polyurethanes to acting as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. specialchem.comwikipedia.org The presence of two hydroxyl groups allows for a variety of chemical transformations, including oxidation, esterification, and dehydration. organic-chemistry.org

Within the broader category of diols, tertiary diols such as this compound possess distinct reactivity. The absence of hydrogen atoms on the carbon atoms bearing the hydroxyl groups means they cannot be oxidized in the same manner as primary or secondary diols. However, they are particularly susceptible to acid-catalyzed rearrangements, most notably the pinacol rearrangement, which allows for significant skeletal reorganization. organic-chemistry.orgijfmr.comcdnsciencepub.comwikipedia.org This specific reactivity makes tertiary diols valuable substrates for constructing complex carbon skeletons that might be challenging to access through other synthetic routes.

The strategic importance of this compound lies in its function as a precursor to more complex molecular architectures. Its synthesis is typically achieved through a Grignard reaction, a powerful carbon-carbon bond-forming reaction in organic synthesis. In this case, a Grignard reagent derived from a suitable precursor would react with a ketone, such as acetophenone, to yield the tertiary diol.

One of the most significant applications of this compound is its use in intramolecular cyclization reactions. Under acidic conditions, it can undergo a cyclodehydration reaction to form complex polycyclic aromatic structures. For instance, it serves as a precursor for the synthesis of 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene derivatives. This transformation highlights the diol's role in constructing rigid, three-dimensional frameworks that are of interest in materials science and supramolecular chemistry.

Furthermore, this compound can be utilized as a precursor for the synthesis of substituted tetrahydrofurans. The tetrahydrofuran (B95107) motif is a common structural element in many natural products with biological activity. The ability to generate highly substituted tetrahydrofurans from a readily accessible diol underscores the synthetic utility of this compound.

A key reaction that underpins the utility of this compound as a synthetic intermediate is the pinacol rearrangement. organic-chemistry.orgijfmr.comcdnsciencepub.comwikipedia.org This acid-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group, leading to the formation of a ketone. In the case of this compound, this rearrangement can be controlled to produce specific ketone products, which can then be elaborated into other functional groups and molecular structures. The predictable nature of this rearrangement makes it a valuable tool for synthetic chemists.

Structure

3D Structure

Properties

CAS No. |

24434-16-0 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

2,5-diphenylhexane-2,5-diol |

InChI |

InChI=1S/C18H22O2/c1-17(19,15-9-5-3-6-10-15)13-14-18(2,20)16-11-7-4-8-12-16/h3-12,19-20H,13-14H2,1-2H3 |

InChI Key |

LHCSOKRLJDFKIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)(C1=CC=CC=C1)O)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Stereochemical Investigations of 2,5 Diphenylhexane 2,5 Diol

Analysis of Diastereoisomeric Forms

The presence of two stereocenters in 2,5-Diphenylhexane-2,5-diol gives rise to multiple stereoisomers, including diastereomeric pairs (racemic and meso forms). The characterization and isolation of these forms are crucial for understanding their distinct chemical and physical properties.

Characterization of Diastereoisomer Mixtures

The synthesis of this compound often results in a mixture of its diastereomers, namely the racemic (a mixture of (2R,5R) and (2S,5S) enantiomers) and meso ((2R,5S) or (2S,5R)) forms. The differentiation and characterization of these mixtures are typically achieved through spectroscopic techniques and analysis of their physical properties.

The diol derivative, this compound, has been utilized as a starting material in Friedel-Crafts cyclialkylation reactions. The related dione, meso-3,4-diphenylhexane-2,5-dione, has been a subject of structural studies examining its central carbon-carbon bond length and the torsional motions of its phenyl rings.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 24434-16-0 nih.govchemsrc.com | C18H22O2 nih.gov | 270.4 g/mol nih.gov |

| Acetophenone | 98-86-2 chemsrc.com | C8H8O | 120.15 g/mol |

| Succinimide | 123-56-8 chemsrc.com | C4H5NO2 | 99.09 g/mol |

Isolation and Study of Specific Stereoisomers (e.g., (2R,5S)-2,5-Diphenylhexane-2,5-diol)

The isolation of individual stereoisomers from a mixture is essential for studying their specific properties and biological activities. While direct isolation of the stereoisomers of this compound is not extensively detailed in the provided search results, the isolation and study of stereoisomers in related compounds, such as 2,5-diketopiperazines, highlight the methodologies that could be applied. mdpi.comscispace.com For instance, studies on cyclo-(Phe-Pro) revealed the presence of both cis- and trans-isomers in culture broth, with the less stable cis isomer being the naturally produced form that subsequently epimerizes. mdpi.com Such investigations underscore the importance of stereochemical assignment and the potential for interconversion between stereoisomers.

Conformational Analysis and Rotamerism

The three-dimensional arrangement of atoms in this compound and related molecules is not static. Rotation around single bonds leads to different conformations, or rotamers, with varying energies. Understanding the preferred conformations is key to predicting the molecule's reactivity and properties.

Insights from 2,5-Dimethoxy-2,5-dimethyl-3,4-diphenylhexanes

Studies on derivatives such as 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes provide valuable insights into the conformational preferences of the hexane (B92381) backbone. The stereochemistry of these molecules significantly influences their conformation and reactivity. For example, demethylation reactions of methoxy-substituted diphenylhexane derivatives are highly dependent on the molecule's conformation and the steric hindrance dictated by its stereochemistry. The dd,ll diastereomer can adopt a conformation where the bulky phenyl and methyl groups are favorably arranged, facilitating cyclization. In contrast, the meso diastereomer is conformationally restricted in a way that hinders this reaction.

Steric Hindrance and Preferred Conformations in Substituted Hexane Systems

Steric hindrance plays a critical role in determining the most stable conformations of substituted alkanes and cycloalkanes. fiveable.me In acyclic systems like substituted hexanes, bulky substituents will arrange themselves to minimize steric strain, favoring staggered conformations over eclipsed ones. fiveable.me This principle is fundamental to conformational analysis. wikipedia.org

In cyclic systems like cyclohexane, substituents prefer equatorial positions to minimize 1,3-diaxial interactions, a form of steric strain. libretexts.orglibretexts.orgopenstax.org The energy difference between axial and equatorial conformers can be quantified and is influenced by the size of the substituent. wikipedia.orglibretexts.org While this compound is not cyclic, the principles of minimizing steric interactions between its bulky phenyl and hydroxyl groups along the flexible hexane chain are analogous. The molecule will likely adopt conformations that place these large groups as far apart as possible to achieve maximum stability.

Stereoselective Synthesis of Related Diols and Implications for this compound

The controlled synthesis of specific stereoisomers, known as stereoselective synthesis, is a powerful tool in organic chemistry. Research into the stereoselective synthesis of other diols provides a framework for developing methods to selectively produce the desired stereoisomers of this compound.

A bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans has been achieved from unprotected chiral 1,4-diarylbutane-1,4-diols. elsevierpure.com This process involves the chemoselective formation of a stabilized benzylic carbocation, followed by a stereoselective cyclization that is controlled by the stereochemistry of the starting diol. elsevierpure.com Similarly, the synthesis of various sulfur-containing heterocycles has been accomplished using 1,4-dithiane-2,5-diol (B140307) as a versatile starting material. researchgate.net These examples demonstrate that the stereochemistry of a starting diol can direct the stereochemical outcome of a reaction, a principle that is directly applicable to the synthesis and subsequent reactions of this compound. Furthermore, the stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol highlights methods for achieving high stereoselectivity in the formation of polyhydroxylated compounds. mdpi.com

Reactivity and Mechanistic Pathways of 2,5 Diphenylhexane 2,5 Diol

Acid-Catalyzed Transformations

In the presence of an acid catalyst, the hydroxyl groups of 2,5-diphenylhexane-2,5-diol are protonated, converting them into excellent leaving groups (water). The subsequent departure of a water molecule generates a tertiary benzylic carbocation. The stability of this intermediate is significantly enhanced by two key factors: hyperconjugation with the adjacent methyl group and, more importantly, resonance delocalization of the positive charge across the adjacent phenyl ring. youtube.com This stable carbocation is the central intermediate that directs the various reaction pathways outlined below.

Intramolecular Cyclodehydrations Leading to Polycyclic Aromatic Hydrocarbons

Intramolecular reactions occur when the generated carbocation is intercepted by a nucleophile within the same molecule. For this compound, the nucleophile can be either the second hydroxyl group or one of the electron-rich phenyl rings.

The formation of a 9,10-disubstituted-9,10-dihydro-9,10-ethanoanthracene structure from this compound represents a complex, multi-step intramolecular cyclization. This transformation is an example of a double Friedel-Crafts alkylation, which would theoretically proceed via the following mechanistic steps:

Protonation of one hydroxyl group and loss of water to form the first tertiary benzylic carbocation.

An intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) occurs, where the carbocation is attacked by the π-electrons of the opposing phenyl ring to form a new six-membered ring.

The second hydroxyl group is then protonated and eliminated as water, generating a second carbocation.

A final intramolecular Friedel-Crafts alkylation onto the remaining phenyl ring completes the formation of the rigid, bridged polycyclic framework.

This pathway is sterically demanding and must compete with simpler, more kinetically favorable reactions. It would likely require specific and vigorous catalytic conditions to proceed efficiently.

A more common and often favored intramolecular reaction pathway for 1,4-diols is the formation of a five-membered cyclic ether. kuleuven.beatamanchemicals.com For this compound, this results in the formation of 2,5-dimethyl-2,5-diphenyltetrahydrofuran.

The mechanism involves:

Generation of the tertiary benzylic carbocation at one end of the molecule.

Nucleophilic attack by the lone pair of electrons on the oxygen atom of the distal hydroxyl group onto the carbocation center. This 5-exo-tet cyclization is kinetically favored according to Baldwin's rules.

Deprotonation of the resulting oxonium ion intermediate to yield the stable tetrahydrofuran (B95107) ring.

Lewis and Brønsted acids can catalyze this transformation. mdpi.com The reaction temperature is a key factor, with moderate temperatures favoring cyclization. mdpi.com

Table 1: Representative Conditions for Acid-Catalyzed Diol Cyclization to Tetrahydrofurans This table presents data for analogous 1,4-diol cyclizations to illustrate typical catalytic systems.

| Catalyst System | Substrate Type | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|

| Ferrocenium tetrafluoroborate (B81430) (10 mol%) | Substituted 1,4-butanediols | 45 - 70 | 72 - 83% | mdpi.com |

| Phosphoric Acid (H₃PO₄) | 1,4-Butanediol | High Temperature | High Conversion | atamanchemicals.com |

| FeCl₃ | Substituted 1,4-pentanediol | 45 | 56% | mdpi.com |

Dehydration Reactions Yielding 1,1,4,4-Tetrasubstituted-1,3-butadienes

A competing pathway to cyclization is the double dehydration of the diol to form a conjugated diene. kuleuven.be In the case of this compound, the product would be 2,5-diphenyl-2,4-hexadiene. This reaction proceeds through a step-wise elimination (E1) mechanism:

Formation of the initial carbocation intermediate.

Instead of being attacked by a nucleophile, a proton is eliminated from an adjacent carbon (in this case, the methylene (B1212753) group), forming an alkene.

The process is repeated at the other end of the molecule: the second alcohol is protonated, leaves as water, and a second elimination occurs to form the conjugated diene system.

Higher reaction temperatures generally favor elimination reactions over substitution or cyclization reactions. The formation of the conjugated system provides an additional thermodynamic driving force for this pathway.

Investigation of Friedel-Crafts Type Intermolecular Alkylations

When the acid-catalyzed reaction of this compound is conducted in the presence of an external aromatic substrate (which can also be the solvent), intermolecular Friedel-Crafts alkylation can occur. cerritos.edulibretexts.org Tertiary alcohols are effective alkylating agents because they readily form stable carbocations. sc.edu

The mechanism involves the generation of the tertiary benzylic carbocation from the diol, which then acts as a potent electrophile and is attacked by the electron-rich aromatic ring of another molecule. Since the starting material is a diol, it can theoretically act as a linker, undergoing alkylation at both ends to connect two external aromatic molecules. This would result in significant polyalkylation if the aromatic substrate is not sterically hindered. libretexts.org

Table 2: Potential Products of Intermolecular Friedel-Crafts Alkylation This table illustrates the expected products from the reaction of the carbocation derived from this compound with various aromatic substrates.

| Aromatic Substrate | Potential Mono-Alkylated Product | Potential Di-Alkylated Product (Linker) |

|---|---|---|

| Benzene | (1,1-Dimethyl-4-hydroxy-4-phenylpentyl)benzene | 1,4-Bis(1-methyl-1-phenylethyl)benzene (from dication) |

| Toluene | 1-(1,1-Dimethyl-4-hydroxy-4-phenylpentyl)-4-methylbenzene | 1,4-Bis(1-methyl-1-(p-tolyl)ethyl)benzene (from dication) |

| Anisole | 1-(1,1-Dimethyl-4-hydroxy-4-phenylpentyl)-4-methoxybenzene | 1,4-Bis(1-(4-methoxyphenyl)-1-methylethyl)benzene (from dication) |

Comparative Reactivity Profiles

The reactivity of this compound is best understood by comparing it to other alcohols and by considering the competition between its own potential reaction pathways.

Comparison with Other Alcohols: The tertiary benzylic nature of the alcohol groups makes them exceptionally reactive under acid-catalyzed conditions compared to other alcohol types.

vs. Primary/Secondary Alcohols: Primary and secondary alcohols form less stable carbocations, and their reactions often require harsher conditions or proceed through slower SN2/E2 mechanisms.

vs. Non-Benzylic Tertiary Alcohols: While non-benzylic tertiary alcohols also form stable tertiary carbocations, the benzylic carbocations from this compound are further stabilized by resonance with the phenyl rings. This enhanced stability lowers the activation energy for its formation, leading to significantly faster reaction rates for SN1, E1, and Friedel-Crafts type processes. youtube.com

Competition Between Pathways: The final product distribution is highly dependent on reaction conditions.

Cyclization vs. Elimination: For 1,4-diols, intramolecular cyclization to a five-membered tetrahydrofuran is often kinetically favorable at lower temperatures. mdpi.com As temperature increases, the entropically favored double elimination to form the conjugated diene becomes more prominent. kuleuven.be

Intramolecular vs. Intermolecular: In the absence of a reactive external aromatic species, intramolecular pathways (cyclization, elimination) will dominate. In a reactive aromatic solvent, a competition between intramolecular cyclization and intermolecular Friedel-Crafts alkylation will occur, with the outcome dependent on concentration and relative reaction rates.

Contrasts with Acetylenic Diols (e.g., 2,5-Dimethyl-3-hexyne-2,5-diol) in Catalytic Behavior

The catalytic behavior of this compound, an aromatic diol, presents a stark contrast to that of acetylenic diols, such as 2,5-dimethyl-3-hexyne-2,5-diol (B86746). This divergence in reactivity stems primarily from the fundamental differences in their molecular architecture: the presence of phenyl rings versus a carbon-carbon triple bond.

The reactivity of this compound is largely dictated by the tertiary alcohol functionalities and the flanking phenyl groups. Under acidic conditions, the tertiary alcohols are prone to protonation and subsequent elimination of water to form a stable tertiary carbocation. This intermediate is further stabilized by resonance with the adjacent phenyl rings. This propensity for carbocation formation drives its catalytic transformations, most notably in acid-catalyzed dehydration and cyclization reactions to form substituted tetrahydrofurans. The reaction proceeds via a mechanism involving the formation of a carbocation, which can then be attacked by the other hydroxyl group to yield the cyclic ether.

Another significant catalytic pathway for this compound is its use as a precursor in Friedel-Crafts cyclialkylation reactions. In this context, the diol can react with an aromatic substrate in the presence of a Lewis or Brønsted acid catalyst. The in situ generated carbocation acts as an electrophile, leading to the formation of complex polycyclic aromatic structures.

In sharp contrast, the catalytic behavior of 2,5-dimethyl-3-hexyne-2,5-diol is dominated by the reactivity of its carbon-carbon triple bond. This acetylenic moiety is susceptible to a variety of catalytic transformations that are not observed with aromatic diols. A primary example is catalytic hydrogenation. In the presence of metal catalysts such as palladium, platinum, or nickel, the triple bond can be selectively reduced to a double bond (to form an alkene diol) or fully saturated to a single bond (to form the corresponding alkane diol). The stereochemistry of the resulting alkene can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, the acetylenic bond in 2,5-dimethyl-3-hexyne-2,5-diol can participate in various coupling reactions and can be a precursor for the synthesis of other functional groups. While it is used as a surfactant, an antifoaming agent, and a coupling agent in resin coatings, its role as a chemical intermediate for fragrances and peroxide catalysts highlights the synthetic versatility of the alkyne group. haz-map.com

The following table summarizes the key differences in the catalytic behavior of these two diols:

| Feature | This compound | 2,5-Dimethyl-3-hexyne-2,5-diol |

| Primary Reactive Site | Tertiary hydroxyl groups and phenyl rings | Carbon-carbon triple bond |

| Key Catalytic Reactions | Acid-catalyzed dehydration/cyclization, Friedel-Crafts cyclialkylation | Catalytic hydrogenation, addition reactions to the triple bond |

| Common Catalyst Types | Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., AlCl₃) | Transition metals (e.g., Pd, Pt, Ni) |

| Typical Products | Substituted tetrahydrofurans, polycyclic aromatic compounds | Alkene diols, alkane diols, various functionalized derivatives |

Divergence from Phenolic Diols in Catalytic Applications

The catalytic applications of this compound also differ significantly from those of phenolic diols, where the hydroxyl groups are directly attached to an aromatic ring. This structural distinction leads to vastly different chemical properties and, consequently, distinct catalytic pathways.

The hydroxyl groups of this compound are tertiary aliphatic alcohols. As discussed, their primary catalytic involvement is in acid-catalyzed reactions that proceed through carbocation intermediates. The phenyl groups, while influencing the stability of these intermediates, are not the primary sites of catalytic transformation in these reactions.

Conversely, in phenolic diols (e.g., catechol, resorcinol, hydroquinone), the hydroxyl groups are directly bonded to the aromatic ring, rendering them acidic and highly susceptible to oxidation. This characteristic is central to their catalytic applications, particularly in the realm of enzymatic catalysis. Laccases, a class of multi-copper oxidases, are highly effective catalysts for the oxidation of phenolic compounds. The mechanism involves the one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. These radicals can then undergo coupling reactions to form dimers, oligomers, and polymers. This process is harnessed for applications such as the synthesis of polyphenols and the removal of phenolic pollutants from wastewater.

The direct attachment of the hydroxyl group to the aromatic ring in phenolic diols also makes them excellent ligands for metal ions. This property is exploited in various catalytic systems where the phenolic diol can coordinate with a metal center and modulate its catalytic activity.

In essence, the catalytic divergence can be summarized as follows:

| Feature | This compound | Phenolic Diols (e.g., Catechol) |

| Nature of Hydroxyl Group | Tertiary aliphatic alcohol | Phenolic (hydroxyl on aromatic ring) |

| Primary Catalytic Reactivity | Nucleophilic substitution (via carbocation), elimination | Oxidation, coordination to metal centers |

| Key Catalytic Applications | Synthesis of cyclic ethers and polycyclic compounds | Enzymatic polymerization, metal-catalyzed cross-coupling, antioxidant applications |

| Common Catalyst Types | Acid catalysts | Laccase and other oxidoreductases, transition metal complexes |

| Reactive Intermediates | Carbocations | Phenoxy radicals |

The distinct reactivity profiles of this compound, acetylenic diols, and phenolic diols underscore the profound influence of molecular structure on catalytic behavior and the subsequent applications of these compounds in synthetic chemistry and industrial processes.

Spectroscopic Characterization and Structural Elucidation in Research on 2,5 Diphenylhexane 2,5 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,5-Diphenylhexane-2,5-diol and its derivatives in solution. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule, allowing for the confirmation of the proposed structures. researchgate.net

In the ¹H NMR spectrum of a diol compound, characteristic signals corresponding to the hydroxyl (-OH) and aliphatic (-CH₂) protons can be observed. researchgate.net For instance, in one study, the hydroxyl protons of a diol appeared at 2.86 ppm, while the aliphatic methylene (B1212753) protons were found at 4.56 ppm. researchgate.net The aromatic protons typically resonate in the downfield region, for example, between 7.31 and 8.23 ppm. researchgate.net

¹³C NMR spectroscopy further corroborates the molecular structure. The spectra of diol compounds display peaks that can be assigned to specific carbon atoms, such as those in imide and ketone groups if present in a derivative. researchgate.net Aromatic carbons are also readily identified in their characteristic chemical shift range, typically between 115.5 and 153.8 ppm. researchgate.net The presence of these signals provides clear evidence for the successful synthesis of the target diol compound. researchgate.net Advanced two-dimensional (2D) NMR experiments can be employed to further decipher complex proton and carbon environments within the 2,5-diphenylhexane (B13823843) framework.

Table 1: Representative NMR Data for Diol Compounds

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Hydroxyl (-OH) | ~2.86 |

| ¹H | Aliphatic (-CH₂-) | ~4.56 |

| ¹H | Aromatic (-CH) | ~7.31-8.23 |

| ¹³C | Aromatic Carbons | ~115.5-153.8 |

| ¹³C | Imide Carbon (in derivatives) | ~163.5 |

| ¹³C | Ketone Carbon (in derivatives) | ~192.4 |

Note: The chemical shifts are illustrative and can vary depending on the specific derivative and solvent used. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure. The molecular weight of this compound is approximately 270.4 g/mol . nih.gov

When subjected to electron impact ionization, molecules fragment in predictable ways, providing a characteristic mass spectrum that acts as a molecular fingerprint. For alcohols, the molecular ion peak may be weak or absent. libretexts.org A common fragmentation pathway for alcohols is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org Another possibility is the loss of a water molecule (H₂O). libretexts.org

In the case of aromatic compounds, a common fragmentation pattern involves the formation of a tropylium (B1234903) ion, a stable seven-carbon aromatic cation with a mass-to-charge ratio (m/z) of 91. youtube.com For alkanes, fragmentation often results in clusters of peaks that are 14 mass units apart, corresponding to the loss of methylene (-CH₂) groups. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For example, in aromatic ketones, a primary fragmentation is the loss of the R group through α-cleavage, followed by the loss of a carbonyl (CO) group. miamioh.edu

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₂ | nih.gov |

| Molecular Weight | 270.4 g/mol | nih.gov |

| Exact Mass | 270.161979940 Da | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and chromophores in this compound and its derivatives.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of a diol, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. For instance, a diol compound showed a characteristic -OH peak at 3305 cm⁻¹. researchgate.net Other peaks, such as those for imide groups in derivatives, can be observed around 1715 cm⁻¹. researchgate.net

Table 3: Spectroscopic Data for Functional Group and Chromophore Identification

| Spectroscopic Technique | Functional Group/Chromophore | Characteristic Absorption |

| Infrared (IR) | Hydroxyl (-OH) | ~3200-3600 cm⁻¹ (broad) |

| Infrared (IR) | Imide (in derivatives) | ~1715 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Aromatic Rings | Characteristic bands in the UV region |

Computational and Theoretical Investigations of 2,5 Diphenylhexane 2,5 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2,5-Diphenylhexane-2,5-diol. researchgate.netresearchgate.net DFT methods, such as B3LYP, are often employed to optimize the molecular geometry and analyze key electronic properties. researchgate.net

A fundamental aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. espublisher.comsemanticscholar.org A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. espublisher.com For instance, studies on similar complex organic molecules have shown that the HOMO-LUMO gap can be in the range of ~2.88 - 4.01 eV. espublisher.com

The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). espublisher.com In many organic compounds, the HOMO is often localized on electron-rich aromatic rings, while the LUMO may be distributed across other parts of the molecule. espublisher.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is critical for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular and intermolecular bonding and charge transfer within the molecule. researchgate.net Furthermore, DFT calculations can be used to determine various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Organic Molecule (for illustrative purposes)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

Note: The values in this table are illustrative and represent typical ranges observed in DFT studies of complex organic molecules. Specific values for this compound would require dedicated computational analysis.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations can provide detailed information about the conformational landscape of this compound, revealing the different shapes (conformers) the molecule can adopt and their relative stabilities. nih.govnih.gov

In MD simulations, the trajectory of atoms and molecules is calculated by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy surface of the molecule, identifying stable and metastable conformational states. nih.gov For complex molecules, enhanced sampling techniques may be employed to overcome energy barriers and explore a wider range of conformations. nih.gov

The stability of different conformers can be assessed by analyzing the simulation trajectory. nih.gov For example, the root-mean-square deviation (RMSD) of the atomic positions can be monitored over time to see how much the structure fluctuates. nih.gov A stable conformation will exhibit smaller RMSD fluctuations. nih.gov

Free energy landscapes can be constructed from MD simulation data to visualize the relative free energies of different conformational states. preprints.org These landscapes can reveal the most probable conformations and the energy barriers between them. preprints.org Such analyses are crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. preprints.org

Mechanistic Studies through Computational Modeling of Reaction Pathways

DFT calculations are often used to determine the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. rsc.org This information can be used to calculate activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. rsc.org

For example, in multicomponent reactions, computational studies can help to understand how different catalysts can selectively lead to the formation of different products. rsc.org By modeling the reaction pathways with different catalysts, it is possible to identify the key interactions that control the reaction's outcome. rsc.org These theoretical investigations can complement experimental findings and provide a more detailed understanding of the reaction mechanism at the molecular level. rsc.org

Advanced Research Applications in Materials Science and Polymer Chemistry

Utilization as Precursors for Polymer Synthesis

The synthesis of polyesters through the polycondensation of diols and dicarboxylic acids is a fundamental process in polymer chemistry. nih.gov The unique structure of 2,5-Diphenylhexane-2,5-diol, with its bulky phenyl substituents and tertiary alcohol groups, offers a distinct departure from conventional linear aliphatic or simple aromatic diols.

The polycondensation reaction involving this compound with a generic dicarboxylic acid, such as adipic acid, would proceed through the esterification of its hydroxyl groups. The reaction can be generalized as follows:

n HO-C(CH₃)(C₆H₅)-CH₂-CH₂-C(CH₃)(C₆H₅)-OH + n HOOC-(CH₂)₄-COOH → [-O-C(CH₃)(C₆H₅)-CH₂-CH₂-C(CH₃)(C₆H₅)-O-CO-(CH₂)₄-CO-]n + 2n H₂O

The presence of tertiary hydroxyl groups in this compound is expected to influence the reaction kinetics. Tertiary alcohols are known to be less reactive in esterification reactions compared to primary or secondary alcohols due to steric hindrance. This could necessitate the use of more reactive dicarboxylic acid derivatives, such as acid chlorides or anhydrides, or the application of specific catalysts and higher reaction temperatures to achieve high molecular weight polymers.

Table 1: Hypothetical Polycondensation of this compound with Various Dicarboxylic Acids

| Dicarboxylic Acid | Comonomer Structure | Expected Polymer | Potential Properties |

| Adipic Acid | HOOC-(CH₂)₄-COOH | Aliphatic-Aromatic Polyester | Increased rigidity compared to fully aliphatic polyesters; potential for improved thermal stability. |

| Terephthalic Acid | HOOC-C₆H₄-COOH | Fully Aromatic-Aliphatic Polyester | High glass transition temperature (Tg); enhanced mechanical strength and thermal resistance. |

| Sebacic Acid | HOOC-(CH₂)₈-COOH | Aliphatic-Aromatic Polyester | Increased flexibility compared to terephthalic acid-based polymers; potential for toughness. |

This table presents a hypothetical overview for illustrative purposes, as specific experimental data for these reactions are not extensively available in public literature.

Integration into Novel Organic Materials Architectures

The incorporation of this compound into polymer backbones is anticipated to significantly impact the resulting material's architecture and properties. The bulky phenyl groups are expected to introduce considerable steric hindrance, disrupting chain packing and potentially leading to amorphous materials with high glass transition temperatures (Tg).

The rigidity of the diphenylhexane unit would restrict the conformational flexibility of the polymer chains. This can be advantageous in applications where dimensional stability and resistance to creep are desired. Furthermore, the phenyl groups offer sites for further functionalization, opening avenues for creating more complex and tailored material architectures. For instance, sulfonation of the phenyl rings could introduce ion-exchange capabilities, while halogenation could enhance flame retardancy.

Table 2: Predicted Influence of this compound on Polymer Properties

| Property | Expected Influence | Rationale |

| Glass Transition Temp (Tg) | Increase | The rigid structure and bulky phenyl groups restrict chain mobility. |

| Crystallinity | Decrease | Steric hindrance from the phenyl groups is likely to inhibit regular chain packing and crystallization. |

| Thermal Stability | Increase | The aromatic rings contribute to a higher degradation temperature. |

| Solubility | Potentially altered | The bulky, non-polar phenyl groups may affect solubility in common organic solvents. |

This table is based on established principles of polymer chemistry and the known effects of similar structural motifs, as direct experimental data for polymers derived from this compound is limited.

Exploration in Specialty Polymer Development

The unique structural features of this compound make it a candidate for the development of specialty polymers with tailored functionalities. These are polymers designed for specific, high-performance applications that cannot be met by commodity plastics.

One area of exploration is in the synthesis of high-performance polycarbonates. The reaction of this compound with phosgene (B1210022) or a dialkyl carbonate would yield a polycarbonate with the rigid diphenylhexane unit in its backbone. Such a material is predicted to exhibit a high Tg and good optical clarity, making it potentially suitable for applications requiring heat-resistant optical components.

Another avenue lies in the development of specialty polyurethanes. The diol can be reacted with diisocyanates to form polyurethanes. The resulting polymer's properties would be heavily influenced by the choice of diisocyanate. For example, using an aromatic diisocyanate like Methylene (B1212753) Diphenyl Diisocyanate (MDI) would result in a rigid, hard polymer, while an aliphatic diisocyanate like Hexamethylene Diisocyanate (HDI) would lead to a more flexible material. The presence of the phenyl groups from the diol would still contribute to enhanced thermal stability and mechanical strength compared to conventional polyurethanes.

The exploration of this compound in the realm of specialty polymers is still in its nascent stages. However, its distinct molecular architecture provides a strong foundation for the rational design of new materials with unique combinations of properties, paving the way for innovations in various fields of materials science.

Future Research Directions and Unexplored Avenues for 2,5 Diphenylhexane 2,5 Diol

Development of Novel Stereoselective Synthetic Routes

The synthesis of stereoisomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. For 2,5-Diphenylhexane-2,5-diol, which possesses two stereocenters, the development of stereoselective synthetic routes to access its enantiopure and diastereomerically pure forms is a critical area for future investigation.

Currently, the stereoselective synthesis of tertiary alcohols and diols remains a formidable challenge. However, recent progress in asymmetric catalysis offers promising strategies that could be adapted for this compound. Future research could focus on enzymatic reductions of a diketone precursor, 2,5-diphenylhexane-2,5-dione. The use of alcohol dehydrogenases (ADHs) has proven effective in the stereoselective reduction of bulky 1,4-diaryl-1,4-diones to their corresponding diols, often with high diastereomeric and enantiomeric excess. mdpi.com A similar biocatalytic approach could be explored for the synthesis of the (S,S), (R,R), and meso forms of this compound.

Another promising avenue is the use of chiral organocatalysts. For instance, new proline-derived organocatalysts, in conjunction with metal triflates, have been successfully employed in the asymmetric aldol (B89426) reaction to produce chiral 1,3-keto alcohols, which can then be reduced to the corresponding 1,3-diols with high enantiomeric purity. acs.org Adapting such a strategy to a 1,4-dicarbonyl precursor could provide a viable route to the stereoisomers of this compound.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Method | Precursor | Potential Catalyst/Reagent | Anticipated Outcome |

| Enzymatic Reduction | 2,5-Diphenylhexane-2,5-dione | Alcohol Dehydrogenase (e.g., from Ralstonia sp.) | High diastereo- and enantioselectivity for (1S,4S)-diols |

| Asymmetric Aldol Reaction | Diketone Precursor | Chiral Proline-derived Organocatalyst + Metal Triflate | Chiral keto-alcohol intermediate for further reduction |

| Asymmetric Hydrogenation | Diketone Precursor | Chiral Rhodium or Ruthenium Complexes | Enantioselective formation of diol |

Catalytic Transformations and Derivatization Studies

The two tertiary hydroxyl groups in this compound are prime sites for a variety of catalytic transformations and derivatizations, opening up possibilities for the synthesis of novel molecules with unique properties.

A key area for future research is the catalytic dehydration of this compound. The dehydration of alcohols, particularly tertiary alcohols, is a well-established reaction that can lead to the formation of alkenes. For this compound, selective dehydration could yield a range of interesting products, including mono-unsaturated alcohols, dienes, and cyclized ethers. The use of solid acid catalysts, such as ceria or zirconia-alumina mixed oxides, has been shown to be effective in the dehydration of diols like 1,4-butanediol. researchgate.netnih.gov Investigating the catalytic dehydration of this compound under various conditions could lead to the selective synthesis of valuable unsaturated derivatives.

Furthermore, the derivatization of the hydroxyl groups can be explored to create a library of new compounds. For instance, esterification with various acyl chlorides or anhydrides could produce a series of diesters with different properties. These derivatives could be screened for potential applications in areas such as liquid crystals or as plasticizers.

Advanced Materials Science Applications and Polymerization Chemistry

The rigid structure of this compound makes it an excellent candidate for incorporation into polymers to enhance their thermal and mechanical properties. The introduction of rigid monomers into polymer backbones is a known strategy to increase the glass transition temperature (Tg) and thermal stability of the resulting materials. mdpi.comrsc.orgnih.gov

Future research should focus on the use of this compound as a monomer in the synthesis of polyesters and polycarbonates. Polycondensation of this diol with various dicarboxylic acids or their derivatives could lead to novel polyesters with high thermal stability. The bulky phenyl groups would restrict the rotational freedom of the polymer chains, leading to a higher Tg compared to polyesters made from linear aliphatic diols. rsc.org

Similarly, this compound can be used in the synthesis of polycarbonates through melt transesterification with a carbonate source like diphenyl carbonate. nih.gov This approach avoids the use of hazardous phosgene (B1210022) and can be catalyzed by various metal complexes. The resulting polycarbonates are expected to exhibit high thermal resistance and rigidity, making them suitable for applications requiring high-performance thermoplastics.

Table 2: Potential Polymer Systems Incorporating this compound

| Polymer Type | Co-monomer | Potential Synthesis Method | Expected Properties |

| Polyester | Terephthalic acid, 2,5-Furandicarboxylic acid | Two-step melt polycondensation | High glass transition temperature, enhanced thermal stability |

| Polycarbonate | Diphenyl carbonate | Melt transesterification with Zn(Acac)2 catalyst | High rigidity, improved thermal properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.